molecular formula C11H12N4O2 B12805437 7-Deaza-2',3'-didehydrodideoxyadenosine CAS No. 64702-16-5

7-Deaza-2',3'-didehydrodideoxyadenosine

Katalognummer: B12805437
CAS-Nummer: 64702-16-5
Molekulargewicht: 232.24 g/mol
InChI-Schlüssel: KSGFFYDWGPAEFZ-IONNQARKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Deaza-2',3'-didehydrodideoxyadenosine is a synthetic nucleoside analogue designed for antiviral and biochemical research. This compound features a 7-deaza modification to the adenine base, where the nitrogen at the 7-position is replaced by a carbon, and modifications to the sugar moiety. Such modifications are explored to enhance resistance to enzymatic degradation and alter the interaction with viral polymerases . Nucleoside analogues are antimetabolites that mimic their natural counterparts. They are typically activated within cells by phosphorylation to their triphosphate forms, which are then incorporated into nascent viral DNA or RNA chains by viral polymerases. This incorporation can lead to chain termination or the accumulation of mutations, ultimately inhibiting viral replication . The 7-deaza modification has been shown in related analogues, such as 7-deaza-2'-C-methyl-adenosine, to significantly increase inhibitory potency against viral RNA-dependent RNA polymerases, such as that of the Hepatitis C virus (HCV), while potentially improving pharmacokinetic properties and reducing cellular toxicity . Research-grade compounds like this are vital tools for investigating the structure-activity relationships of nucleoside analogues and for developing new therapeutic agents against viral pathogens . This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

64702-16-5

Molekularformel

C11H12N4O2

Molekulargewicht

232.24 g/mol

IUPAC-Name

[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2,5-dihydrofuran-2-yl]methanol

InChI

InChI=1S/C11H12N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h1-4,6-7,9,16H,5H2,(H2,12,13,14)/t7-,9+/m0/s1

InChI-Schlüssel

KSGFFYDWGPAEFZ-IONNQARKSA-N

Isomerische SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N

Kanonische SMILES

C1=CC(OC1CO)N2C=CC3=C(N=CN=C32)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of 7-deaza nucleosides typically involves:

  • Construction or modification of the purine base to introduce the 7-deaza feature.
  • Attachment or modification of the sugar moiety to remove 2' and 3' hydroxyl groups.
  • Protection and deprotection steps to control reactivity during synthesis.
  • Final purification and characterization.

Specific Preparation Methodologies

Preparation via Modified Purine Precursors

A key approach involves starting from 7-deazaadenine derivatives or related intermediates. For example, synthesis of related 7-deaza-2'-deoxyadenosine analogues has been reported using ring transformations and etheno-bridge intermediates to achieve the 7-deaza structure, followed by sugar modifications to remove hydroxyl groups.

Phosphoramidite Chemistry for Oligonucleotide Synthesis

For incorporation into oligonucleotides, 7-deaza nucleosides are converted into phosphoramidite derivatives. The phosphoramidite method involves:

  • Detritylation: Removal of the 5'-DMT protecting group.
  • Coupling: Reaction of the free 5'-OH with a phosphoramidite monomer.
  • Oxidation: Conversion of the phosphite triester to a stable phosphate triester.

This method is well-established for synthesizing modified oligonucleotides containing 7-deaza nucleosides.

Thiol Addition to 7-Vinyl-7-deazaadenine Derivatives

A more recent synthetic advancement involves the addition of alkyl- or arylthiols to 7-vinyl-7-deaza-2'-deoxyadenosine, yielding hydrophobic derivatives. These nucleosides can be phosphorylated to monophosphates or triphosphates, which serve as substrates for enzymatic DNA synthesis. This method provides functionalized 7-deaza nucleosides with potential for further biochemical applications.

Preparation Protocols and Formulation Data

Stock Solution Preparation

A practical aspect of working with 7-Deaza-2',3'-didehydrodideoxyadenosine is preparing stock solutions for experimental use. The following table summarizes the preparation of stock solutions at various concentrations based on the molecular weight (234.25 g/mol):

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.2689 21.3447 42.6894
5 mM Solution Volume (mL) 0.8538 4.2689 8.5379
10 mM Solution Volume (mL) 0.4269 2.1345 4.2689

Note: Volumes calculated for dissolving the compound to achieve the desired molarity in solvent.

In Vivo Formulation Preparation

For in vivo studies, the compound is first dissolved in DMSO to create a master stock solution, followed by sequential dilution with co-solvents such as PEG300, Tween 80, and water or corn oil. The order of solvent addition and ensuring clarity at each step is critical to obtain a stable, clear solution suitable for administration.

Research Findings on Preparation and Utility

  • The absence of nitrogen at position 7 in 7-deaza nucleosides affects base pairing and stability. Studies show that 7-deaza analogues form stable base pairs with guanine, comparable to canonical adenine-guanine pairs, which is important for their incorporation into DNA strands.

  • The phosphoramidite method remains the gold standard for synthesizing oligonucleotides containing 7-deaza nucleosides, allowing precise incorporation during automated DNA synthesis.

  • Thiol addition chemistry expands the functional diversity of 7-deaza nucleosides, enabling the synthesis of hydrophobic derivatives that can be enzymatically incorporated into DNA, broadening their application in molecular biology and medicinal chemistry.

Summary Table of Preparation Methods

Preparation Method Key Steps Yield/Outcome References
Ring modification via etheno intermediates Ring opening with NaOH, ring closure with NaNO2, NBS treatment Efficient synthesis of 7-deaza nucleosides
Phosphoramidite synthesis for oligonucleotides Detritylation, coupling, oxidation cycles High purity oligonucleotides with 7-deaza bases
Thiol addition to 7-vinyl derivatives Pd-catalyzed vinyl substitution with thiols, phosphorylation Moderate to good yields (45–85%) of functionalized nucleosides
Stock solution and in vivo formulation Dissolution in DMSO, sequential addition of PEG300, Tween 80, water or corn oil Clear, stable solutions for biological use

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Molecular Biology Applications

1.1 Structural Studies of Nucleic Acids

7-Deaza-2',3'-didehydrodideoxyadenosine has been utilized in the synthesis of oligonucleotides to investigate the structural dynamics of DNA. Studies have shown that incorporating this compound into DNA sequences can alter the bending properties of DNA, which is crucial for understanding the mechanics of DNA-protein interactions. For instance, when 7-deaza-2',3'-didehydrodideoxyadenosine replaces adenine in specific oligonucleotide sequences, it significantly affects the electrophoretic mobility of these constructs, indicating changes in their structural conformation .

1.2 Telomerase Inhibition

Telomerase is an enzyme that plays a critical role in cellular aging and cancer progression. Research indicates that 7-deaza-2',3'-didehydrodideoxyadenosine can inhibit telomerase activity by being incorporated into telomeric DNA. The compound's incorporation leads to a shortened telomeric ladder, which can be used to study telomerase mechanisms and its implications in cancer biology . The IC50 values for this compound have been reported at approximately 8 µM, demonstrating its potency as a telomerase inhibitor.

Therapeutic Applications

2.1 Antiviral Activity

The antiviral properties of 7-deaza-2',3'-didehydrodideoxyadenosine have been explored in the context of various viral infections. As a nucleoside analog, it mimics natural substrates used by viral polymerases, thus disrupting viral replication processes. Studies have shown that modifications similar to those found in 7-deaza compounds can enhance antiviral activity against pathogens like Hepatitis C Virus (HCV) and Ebola Virus (EBOV) . The structural modifications allow for broader spectrum activity against multiple viruses by interfering with their replication mechanisms.

2.2 Cancer Therapeutics

In cancer research, 7-deaza-2',3'-didehydrodideoxyadenosine has been investigated for its potential as an anticancer agent. Its ability to inhibit telomerase makes it a candidate for treating cancers characterized by high telomerase activity. Additionally, studies suggest that the incorporation of this compound into oligonucleotides can lead to selective targeting of cancer cells due to altered binding affinities and stability compared to normal cells .

Data Table: Summary of Research Findings

Application Area Findings References
Molecular BiologyAlters DNA bending; affects electrophoretic mobility
Telomerase InhibitionIC50 = 8 µM; incorporation leads to shortened telomeres
Antiviral ActivityEffective against HCV and EBOV; disrupts viral replication
Cancer TherapeuticsPotential anticancer agent; inhibits telomerase activity

Case Studies

Case Study 1: Telomerase Inhibition Mechanism
In a study examining the effects of 7-deaza-2',3'-didehydrodideoxyadenosine on telomerase activity, researchers found that its incorporation into telomeric DNA resulted in significant reductions in telomere length during replication cycles. This study highlighted the potential use of this compound as a therapeutic agent in cancers with overactive telomerase .

Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral efficacy of modified nucleosides including 7-deaza-2',3'-didehydrodideoxyadenosine against HCV. The results indicated that these analogs could effectively inhibit viral replication at low concentrations, making them promising candidates for further development into antiviral therapies .

Wirkmechanismus

The mechanism of action of 7-Deaza-2’,3’-didehydrodideoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it effective against rapidly dividing cells, such as viruses and cancer cells .

Vergleich Mit ähnlichen Verbindungen

7-Deaza-2'-Deoxyadenosine (7-deaza-dA)

  • Structural Features : Retains the 2'-hydroxyl group but lacks the 7-nitrogen in the adenine base.
  • Functional Impact :
    • Reduces DNA bending by ~50% when substituted in d(A)₆ tracts, altering helical flexibility .
    • Impairs Hoogsteen base pairing, critical for polymerase bypass of bulky DNA adducts (e.g., benzo[a]pyrene adducts).
  • Applications : Primarily used in biophysical studies to probe hydrogen bonding and DNA-protein interactions.

7-Deaza-2'-C-Methyladenosine

  • Structural Features : 2'-C-methyl substitution stabilizes the sugar in a ribo-conformation; 7-deaza modification persists.
  • Functional Impact :
    • Antiviral Activity : Inhibits flavivirus RdRps (e.g., dengue, West Nile virus) with EC₅₀ values <1 μM in vitro .
    • Toxicity : Severe toxicity in animal models (e.g., weight loss, organ damage) limits therapeutic use .
  • Key Differentiator : The 2'-C-methyl group enhances metabolic stability but exacerbates off-target effects compared to didehydrodideoxy derivatives.

NITD008 (7-Deaza-2'-C-Ethynyladenosine)

  • Structural Features : Ethynyl group at 2'-C position; 7-deaza adenine base.
  • Functional Impact :
    • Broad-spectrum activity against flaviviruses (DENV, WNV) in vitro and in vivo .
    • High cytotoxicity (CC₅₀ ~10 μM in mammalian cells) linked to mitochondrial toxicity .
  • Key Differentiator: The ethynyl group improves RdRp binding affinity but reduces therapeutic index compared to non-ethynylated analogs.

2',3'-Dideoxyadenosine (ddA)

  • Structural Features : Lacks 2' and 3' hydroxyl groups but retains the natural adenine base.
  • Functional Impact :
    • Chain-terminating inhibitor of HIV reverse transcriptase, used in early antiretroviral therapy.
    • Lacks 7-deaza modification, making it susceptible to excision by viral proofreading enzymes.
  • Key Differentiator: The absence of a 7-deaza group limits resistance profile compared to 7-deaza-2',3'-didehydrodideoxyadenosine.

EdA (7-Deaza-2'-Deoxy-7-Ethynyladenosine)

  • Structural Features : Ethynyl group at C7; 2'-deoxy sugar.
  • Functional Impact :
    • Used in cell proliferation assays (e.g., Naegleria fowleri) via EdU-like DNA incorporation .
    • Minimal cytotoxicity at concentrations <100 μM, suggesting improved safety over 2'-modified analogs.

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Compound Base Modification Sugar Modification Antiviral EC₅₀ (μM) Key Application/Effect Toxicity (CC₅₀, μM) References
7-Deaza-2',3'-didehydrodideoxyadenosine 7-Deaza 2',3'-didehydrodideoxy Hypothesized: <1 RdRp inhibition Unknown -
7-Deaza-2'-C-methyladenosine 7-Deaza 2'-C-methyl 0.3–1.0 Flavivirus inhibition 10–50 (severe in vivo)
NITD008 7-Deaza 2'-C-ethynyl 0.1–0.5 Broad-spectrum antiviral ~10 (mammalian cells)
2',3'-Dideoxyadenosine None 2',3'-dideoxy >10 HIV RT inhibition >100
EdA 7-Deaza, 7-ethynyl 2'-deoxy N/A DNA labeling >100

Table 2. Advantages and Limitations

Compound Advantages Limitations
7-Deaza-2',3'-didehydrodideoxyadenosine Hypothesized resistance to exonuclease cleavage; dual mechanism (chain termination + Hoogsteen disruption) Unconfirmed in vivo efficacy and toxicity
7-Deaza-2'-C-methyladenosine High RdRp binding affinity Severe systemic toxicity
NITD008 Potent against multiple flaviviruses Narrow therapeutic window
EdA Low cytotoxicity; versatile labeling Limited antiviral activity

Research Findings and Mechanistic Insights

  • 7-Deaza Base : Eliminates N7, critical for metal ion coordination in polymerase active sites, reducing catalytic efficiency of viral enzymes .
  • Didehydrodideoxy Sugar : Mimics natural nucleosides during incorporation but lacks 3'-OH for phosphodiester bond formation, terminating RNA synthesis .
  • Synergy with 2' Modifications : Ethynyl or methyl groups at 2'-C enhance RdRp binding but introduce steric clashes, explaining toxicity in 2'-C-methyl/ethynyl derivatives .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-Deaza-2',3'-didehydrodideoxyadenosine in laboratory settings?

  • Methodological Answer :

  • Always wear protective gear (gloves, lab coat, safety goggles) to avoid skin/eye contact. Use a fume hood for volatile steps or if toxic byproducts are generated .
  • Post-experiment, segregate waste into biohazard containers and ensure disposal via certified waste management services to prevent environmental contamination .
  • Store the compound in a tightly sealed container at −20°C to maintain stability, and avoid exposure to moisture or light .

Q. How is 7-Deaza-2',3'-didehydrodideoxyadenosine synthesized, and what are its key purity criteria?

  • Methodological Answer :

  • While direct synthesis protocols are not detailed in the evidence, analogous nucleoside analogs (e.g., 7-Deaza-dGTP) are synthesized via refluxing precursor hydrazides in DMSO, followed by vacuum distillation and crystallization .
  • Purity is assessed via HPLC (≥95% for functional studies) and confirmed by NMR and LC-MS for structural validation .

Q. What are the primary applications of 7-Deaza-2',3'-didehydrodideoxyadenosine in nucleic acid research?

  • Methodological Answer :

  • It is used as a chain-terminating agent in dideoxy sequencing to reduce secondary structure artifacts in GC-rich regions, improving gel resolution .
  • Acts as a synthetic intermediate for oligodeoxyribonucleotides, particularly in studies probing polymerase fidelity or modified nucleotide incorporation .

Advanced Research Questions

Q. How can researchers optimize the use of 7-Deaza-2',3'-didehydrodideoxyadenosine to resolve DNA sequencing compression artifacts?

  • Methodological Answer :

  • Replace dGTP with 7-Deaza-dGTP in sequencing reactions (10 mM working concentration) to destabilize Hoogsteen base-pairing, which minimizes gel band compressions .
  • Combine with high-fidelity enzymes like Klenow fragment or reverse transcriptase, which tolerate bulky 7-deaza modifications, and run gels at 55–60°C to further denature secondary structures .

Q. What experimental strategies validate the incorporation efficiency of 7-Deaza-2',3'-didehydrodideoxyadenosine compared to natural nucleotides?

  • Methodological Answer :

  • Conduct kinetic assays using fluorescently labeled primers and gel electrophoresis to measure elongation rates with DNA polymerases (e.g., Taq or Phi29) .
  • Compare melting temperatures (TmT_m) of duplexes containing 7-Deaza-2',3'-didehydrodideoxyadenosine versus natural dA using UV-spectroscopy; reduced TmT_m indicates weaker base stacking .

Q. How do structural modifications in 7-Deaza-2',3'-didehydrodideoxyadenosine influence its resistance to enzymatic degradation?

  • Methodological Answer :

  • Perform stability assays in serum-containing buffers (e.g., fetal bovine serum) and quantify degradation via LC-MS over 24 hours. The 7-deaza group and didehydro backbone reduce susceptibility to adenosine deaminase and exonuclease cleavage .
  • Compare half-life (t1/2t_{1/2}) with analogs like 3-Deaza-dA, which lacks the didehydro moiety, to isolate the contribution of structural features .

Q. What are the limitations of using 7-Deaza-2',3'-didehydrodideoxyadenosine in long-read sequencing technologies (e.g., nanopore)?

  • Methodological Answer :

  • The 7-deaza modification may alter ionic current signatures in nanopore sequencing, requiring recalibration of base-calling algorithms. Test this by spiking the compound into control DNA libraries and analyzing signal deviations .
  • Evaluate processivity of nanopore-compatible enzymes (e.g., Bacillus stearothermophilus polymerase) to ensure efficient incorporation without premature termination .

Methodological Notes

  • Data Contradictions :

    • and specify different storage temperatures (−20°C vs. ambient). Prioritize −20°C for long-term stability, as recommended for nucleotide analogs .
    • While 7-Deaza-dGTP is widely used in sequencing, evidence for 7-Deaza-2',3'-didehydrodideoxyadenosine in PCR applications is limited; validate compatibility with thermostable polymerases empirically .
  • Comparative Studies :

    • Reference structural analogs like 3-Deaza-dA (used in polymerase recognition studies) and 7-Deaza-dGTP (sequencing applications) to contextualize functional differences .
  • Troubleshooting :

    • If sequencing bands appear faint, increase nucleotide concentration (up to 20 mM) or use manganese buffer to enhance enzyme activity .

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